![molecular formula C10H7Cl2N3O2 B6289639 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1019009-03-0](/img/structure/B6289639.png)
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-APA, is a synthetic compound with a variety of applications in scientific research. It is a derivative of pyrazole, a five-member heterocyclic compound with a nitrogen atom at its core. 5-APA has been studied extensively in the laboratory and is used in a variety of laboratory experiments, including biochemical and physiological studies.
Scientific Research Applications
Anticancer Activity
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly in the design of anticancer agents5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid derivatives have been tested by the National Cancer Institute (NCI) at a fixed concentration on a panel of 60 different human cancer cell lines . These compounds have shown promise due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory properties. The amino group in the pyrazole ring can provide useful ligands for enzymes such as COX, which are important targets for anti-inflammatory drugs . This makes 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid a potential candidate for the development of new anti-inflammatory medications.
CDK2 Inhibition
CDK2 (Cyclin-Dependent Kinase 2) is a critical enzyme in cell cycle regulation and is a target for cancer therapy. Pyrazole derivatives have been designed as novel CDK2 inhibitors, showing significant inhibitory activity and potential as anticancer agents . This suggests that 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid could be modified to enhance its CDK2 inhibitory activity.
Supramolecular Chemistry
Pyrazole compounds are used in supramolecular chemistry due to their ability to form hydrogen bonds and interact with various substrates. This makes them suitable for creating complex molecular assemblies, which have applications in nanotechnology and materials science .
Polymer Chemistry
In polymer chemistry, pyrazole derivatives can be utilized as monomers to create polymers with specific properties such as UV stability or electrical conductivity. The functional groups in 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid offer opportunities for creating novel polymeric materials .
Agricultural Applications
Pyrazole derivatives have been explored for their use in agriculture, particularly as pesticides and herbicides. The structural diversity of pyrazole allows for the synthesis of compounds with specific activity against a range of agricultural pests .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
These compounds often bind to their targets, inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibition of cdk2, it may impact the cell cycle regulation pathway .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines, suggesting potential anticancer properties .
properties
IUPAC Name |
5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJWSMKOJRMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid |
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